molecular formula C20H15ClN2O6S B3960604 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide

Cat. No. B3960604
M. Wt: 446.9 g/mol
InChI Key: VGIFRLYMGQWMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide, also known as CNB-001, is a small molecule drug that has been developed for its potential use in the treatment of neurodegenerative diseases. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In

Mechanism of Action

The exact mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways to provide neuroprotection. This compound has been shown to reduce oxidative stress, inflammation, and apoptosis in preclinical models. It may also enhance mitochondrial function and increase the production of neurotrophic factors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce amyloid beta and tau protein accumulation in animal models of Alzheimer's disease. This compound has also been shown to increase dopamine levels and reduce alpha-synuclein aggregation in animal models of Parkinson's disease. In addition, this compound has been shown to reduce inflammation and improve cognitive function in animal models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has also been shown to have low toxicity and good bioavailability. However, there are limitations to using this compound in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the development of N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide. One potential direction is to further optimize the synthesis method to improve yields and purity. Another direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for future drug development. Finally, this compound could be tested in combination with other drugs to determine if it has synergistic effects in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has shown potential for the treatment of neurodegenerative diseases. It has been extensively studied in preclinical models and has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. While there are limitations to using this compound in lab experiments, there are several future directions for its development, including optimizing the synthesis method, conducting clinical trials, and further understanding its mechanism of action.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide has been extensively studied in preclinical models for its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been shown to improve cognitive function and reduce inflammation in these models.

properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O6S/c1-29-18-10-8-16(9-11-18)22(30(27,28)19-12-4-15(21)5-13-19)20(24)14-2-6-17(7-3-14)23(25)26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIFRLYMGQWMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide
Reactant of Route 5
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.